2-((Furan-2-ylmethyl)sulfinyl)acetic acid 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 108499-26-9
VCID: VC20739213
InChI: InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
SMILES: C1=COC(=C1)CS(=O)CC(=O)O
Molecular Formula: C7H8O4S
Molecular Weight: 188.2 g/mol

2-((Furan-2-ylmethyl)sulfinyl)acetic acid

CAS No.: 108499-26-9

VCID: VC20739213

Molecular Formula: C7H8O4S

Molecular Weight: 188.2 g/mol

* For research use only. Not for human or veterinary use.

2-((Furan-2-ylmethyl)sulfinyl)acetic acid - 108499-26-9

Description

2-((Furan-2-ylmethyl)sulfinyl)acetic acid is an organic compound characterized by the molecular formula C₇H₈O₄S and a molecular weight of approximately 188.20 g/mol. This compound features a furan ring, a five-membered aromatic heterocyclic structure containing one oxygen atom, along with a sulfinyl group (-S=O) attached to the acetic acid moiety. This unique combination contributes significantly to its chemical reactivity and potential biological activities, making it of interest in medicinal chemistry and agricultural applications, particularly in the synthesis of herbicides and pharmaceutical agents .

Synthesis Methods

The synthesis of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid can be achieved through various methods, including:

  • Reaction of Furan Derivatives: Utilizing furan derivatives with sulfinyl chlorides to form the desired compound.

  • Oxidative Reactions: Employing oxidation reactions on appropriate precursors to introduce the sulfinyl group.

These methods can yield varying degrees of purity and yield, depending on the specific reagents and conditions used.

Medicinal Chemistry

Recent studies have indicated that compounds featuring furan rings exhibit significant biological activities, including anticancer properties. For instance, analogs of sulforaphane, which share structural similarities with 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, have shown selective inhibition against various cancer cell lines . The potential interactions of this compound with biological targets are being actively researched, particularly in relation to its ability to induce apoptosis in cancer cells.

Agricultural Applications

The compound's unique reactivity positions it as a candidate for developing new herbicides. Its structural features may enhance selectivity and efficacy against specific plant pathogens or pests.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-((Furan-2-ylmethyl)sulfinyl)acetic acid, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Furan-2-carboxylic acidC₅H₄O₃Lacks sulfinyl group; primarily used as a building block in organic synthesis.
(Furan-2-yl)methanesulfonic acidC₇H₈O₄SContains a sulfonic acid group instead of a sulfinyl group; used in various chemical syntheses.
Thioacetic acidC₂H₄OSContains a thiol group; often used in organic synthesis but lacks the furan structure.

The distinctive combination of the furan ring with the sulfinyl functionality in 2-((Furan-2-ylmethyl)sulfinyl)acetic acid provides specific reactivity and biological properties that are not found in these similar compounds .

CAS No. 108499-26-9
Product Name 2-((Furan-2-ylmethyl)sulfinyl)acetic acid
Molecular Formula C7H8O4S
Molecular Weight 188.2 g/mol
IUPAC Name 2-(furan-2-ylmethylsulfinyl)acetic acid
Standard InChI InChI=1S/C7H8O4S/c8-7(9)5-12(10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H,8,9)
Standard InChIKey BMFMTNROJASFBW-UHFFFAOYSA-N
SMILES C1=COC(=C1)CS(=O)CC(=O)O
Canonical SMILES C1=COC(=C1)CS(=O)CC(=O)O
PubChem Compound 14625065
Last Modified Jul 17 2023

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188.2007 g/mol